![molecular formula C19H18N4O3S2 B2530417 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 953170-89-3](/img/structure/B2530417.png)

5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

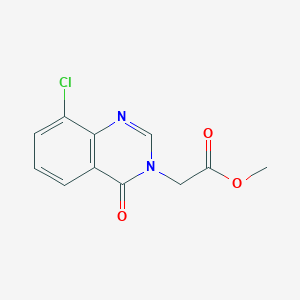

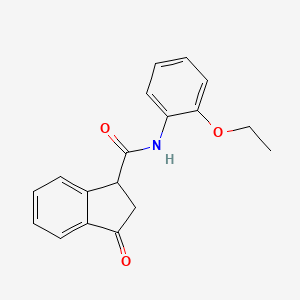

The compound “5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C19H18N4O3S2 and a molecular weight of 414.5.

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

Research has delved into the synthesis of heterocyclic compounds containing a sulfonamido moiety, like 5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide, focusing on their potential antibacterial applications. One study synthesized novel heterocyclic compounds, aiming to use them as antibacterial agents. This involved reacting a precursor with various active methylene compounds to produce derivatives like pyran, pyridine, and pyridazine. Some of the synthesized compounds showed promising antibacterial activity against specific bacteria strains (Azab, Youssef, & El-Bordany, 2013).

Another study crafted a series of arylazopyrazole pyrimidone clubbed heterocyclic compounds, aiming to assess their antimicrobial activities. These synthesized compounds underwent tests against various bacteria and fungi, showing significant results (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

Several research efforts have explored the potential anticancer properties of sulfonamide derivatives, including compounds similar to the one . For instance, a study developed a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives. These compounds, after a series of synthetic steps, were evaluated in vitro for their activity against various human tumor cell lines. Some compounds exhibited higher activity than doxorubicin, a standard drug, against liver, colon, and lung cancer cell lines (Hafez, Alsalamah, & El-Gazzar, 2017).

Another study synthesized a new series of sulfonamide derivatives and assessed their in-vitro anticancer activity against a human tumor liver cell line (HEPG-2). The study concluded that many compounds showed higher activity than the standard drug doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Antitubercular and Antimicrobial Effects

Additionally, compounds similar to this compound have been studied for their potential antitubercular and broader antimicrobial effects. A study synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities. The molecular docking studies suggested a promising mode of inhibition against the targeted bacteria and tuberculosis-causing organisms (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Biochemical Pathways

Given the potential targets and bioactivities of imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with several biochemical pathways related to cell cycle regulation (cdks), neuronal signaling (gaba a receptors), and calcium homeostasis (calcium channels) .

Result of Action

Based on the bioactivities of imidazo[1,2-a]pyridines, it can be speculated that this compound may have potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects .

Propriétés

IUPAC Name |

5-ethyl-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-3-15-8-11-19(27-15)28(24,25)22-14-6-4-13(5-7-14)16-12-23-17(20-16)9-10-18(21-23)26-2/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZBAXDQCKGRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)